2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
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Overview
Description
2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is particularly interesting due to its unique structure, which combines a sulfonamide group with a phthalazine moiety, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the phthalazine ring and the introduction of the sulfonamide group. One common synthetic route involves the reaction of 4-methylphenylamine with phthalic anhydride to form the phthalazine intermediate. This intermediate is then reacted with 2-methyl-5-sulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Scientific Research Applications
2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules and pharmaceuticals.
Medicine: Due to its structural similarity to other sulfonamide drugs, it may have potential as an antibacterial or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various physiological effects, such as diuresis and reduced intraocular pressure . The phthalazine moiety may also interact with other biological pathways, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds, such as sulfamethazine and sulfadiazine . While these compounds share the sulfonamide functional group, the presence of the phthalazine ring in 2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE provides additional structural complexity and potential for unique interactions with biological targets. This uniqueness makes it a valuable compound for further research and development.
Similar Compounds
- Sulfamethazine
- Sulfadiazine
- Sulfamethoxazole
Properties
Molecular Formula |
C22H20N4O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O2S/c1-14-7-11-17(12-8-14)24-22-19-6-4-3-5-18(19)21(25-26-22)16-10-9-15(2)20(13-16)29(23,27)28/h3-13H,1-2H3,(H,24,26)(H2,23,27,28) |
InChI Key |
OJLHECNMROSJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N |
Origin of Product |
United States |
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